![molecular formula C23H20N4O4 B2803078 N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-27-3](/img/structure/B2803078.png)
N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
- Research has shown the synthesis of pyrazole-acetamide derivatives, which have been used to create coordination complexes with notable antioxidant activity. The complexes exhibited significant in vitro antioxidant properties, highlighting their potential in scientific research focused on oxidative stress and its mitigation (Chkirate et al., 2019).
Anti-Microbial Activities
- Pyrazole derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant anti-bacterial and anti-fungal activities, making them of interest in the development of new antimicrobial agents (Saravanan et al., 2010).
Molecular Conformations and Hydrogen Bonding
- Studies on derivatives of 4-antipyrine, which are structurally similar to the compound, have revealed a variety of molecular conformations and hydrogen bonding patterns. This research aids in understanding the chemical behavior and potential applications of these compounds in various fields, including drug design and materials science (Narayana et al., 2016).
Computational and Pharmacological Evaluation
- Computational and pharmacological evaluations have been conducted on novel derivatives, including pyrazole compounds, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. Such studies are crucial for the development of new drugs and therapeutic agents (Faheem, 2018).
Nonlinear Optical Properties
- Research on acetamides structures, similar to the compound , has explored their nonlinear optical properties. This is particularly relevant in the development of photonic devices like optical switches and modulators (Castro et al., 2017).
Anti-tumor Activities
- Novel pyrazole derivatives have been synthesized and tested for their in vitro anti-tumor activities. These studies are instrumental in the ongoing search for effective cancer treatments (Jin, 2014).
Antipsychotic Potential
- A series of compounds structurally related to the compound have been synthesized and evaluated for their antipsychotic potential. Such research contributes to the development of new treatments for psychiatric disorders (Wise et al., 1987).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15(28)16-3-7-18(8-4-16)24-22(29)14-26-11-12-27-21(23(26)30)13-20(25-27)17-5-9-19(31-2)10-6-17/h3-13H,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXRQJXWRPLUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B2802999.png)
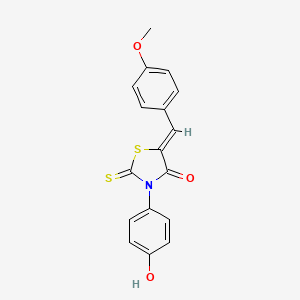
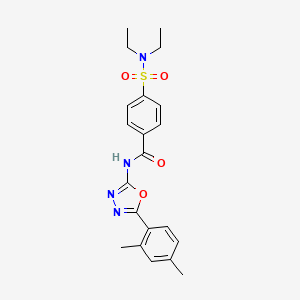

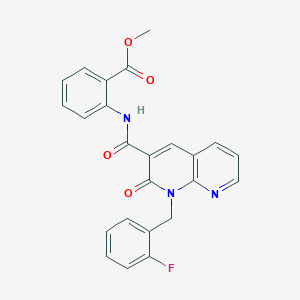
methanone](/img/structure/B2803006.png)

![N-(3-phenylpropyl)-3-[3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2803008.png)
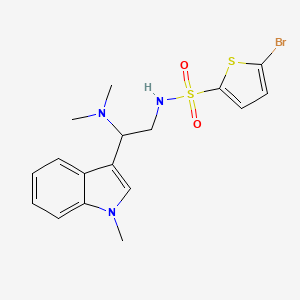
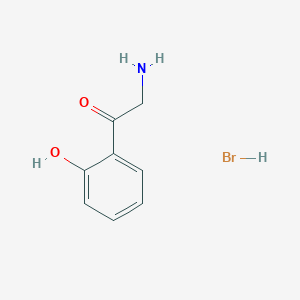
![tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2803015.png)
![[4-(3-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2803018.png)